

AGL-2263 (CAS Number 638213-98-6): A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	AGL-2263	
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An In-depth Examination of a Potent Inhibitor of the IGF-1 Receptor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **AGL-2263** (CAS 638213-98-6), a small molecule inhibitor targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Core Compound Information

AGL-2263 is identified as (E)-2-(3,4-Dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile.[1] It is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and also shows inhibitory activity against the insulin receptor (IR), protein kinase B (PKB), and Src. [2][3]



Property	Value
CAS Number	638213-98-6
Chemical Name	(E)-2-(3,4-Dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile[1]
Molecular Formula	C17H10N2O5[2]
Molecular Weight	322.27 g/mol [1]

Mechanism of Action and In Vitro Efficacy

AGL-2263 functions as a substrate-competitive inhibitor of the IGF-1R kinase, acting in a manner that is non-competitive with respect to ATP.[1] This mechanism allows it to effectively block the autophosphorylation of IGF-1R and the subsequent phosphorylation of downstream signaling molecules, including Insulin Receptor Substrate 1 (IRS-1), Protein Kinase B (PKB, also known as Akt), and Extracellular signal-Regulated Kinase 2 (ERK2).[2][3]

The inhibitory potency of **AGL-2263** has been quantified in cell-free kinase assays, with the following reported half-maximal inhibitory concentrations (IC₅₀):

Target	IC ₅₀ (μΜ)
IGF-1R	0.43[2][3]
IR (Insulin Receptor)	0.4[2][3]
Src	2.2[2][3]
PKB (Akt)	55[2][3]

Cellular Activity: Inhibition of Cancer Cell Growth

The inhibitory action of **AGL-2263** on the IGF-1R pathway translates to potent anti-proliferative effects in various cancer cell lines. Its efficacy in inhibiting anchorage-independent growth, a hallmark of cellular transformation, has been demonstrated through soft agar colony formation assays.

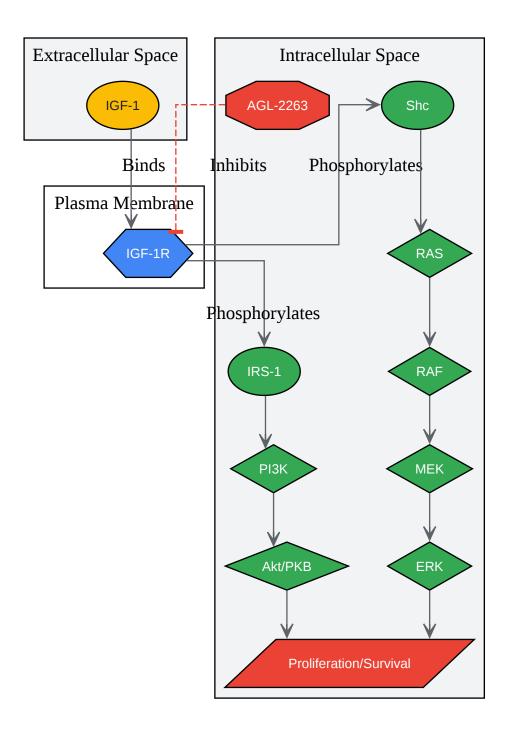


Cell Line	Cancer Type	IC ₅₀ (μM) for Colony Formation
PC3	Prostate Cancer	4.3[2][3]
LNCaP	Prostate Cancer	9[2][3]
MCF-7	Breast Cancer	17[2][3]
MDA-MB-468	Breast Cancer	6[2][3]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approaches used to characterize **AGL-2263**, the following diagrams are provided.

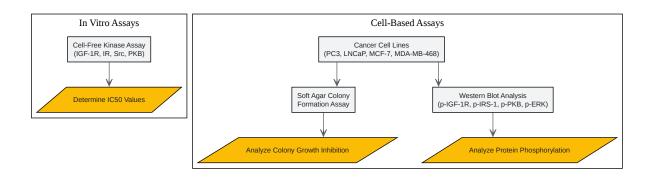




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Caption: IGF-1R Signaling Pathway and Point of Inhibition by AGL-2263.





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Caption: General Experimental Workflow for Characterizing AGL-2263.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize **AGL-2263**, based on standard laboratory practices.

In Vitro Kinase Assay (IGF-1R Inhibition)

This protocol outlines a method to determine the IC₅₀ of **AGL-2263** against IGF-1R in a cell-free system.

- Reagents and Materials:
 - Recombinant human IGF-1R (catalytic domain)
 - Poly(Glu, Tyr) 4:1 peptide substrate
 - AGL-2263 stock solution (in DMSO)
 - ATP (³²P-y-ATP for radiometric assay, or unlabeled for luminescence-based assays)



- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM MnCl₂, 0.1 mg/mL BSA)
- 96-well microplates
- Phosphocellulose paper and scintillation counter (for radiometric assay) or luminescence plate reader (for ADP-Glo[™] type assays).

Procedure:

- 1. Prepare serial dilutions of AGL-2263 in kinase reaction buffer.
- 2. In a 96-well plate, add the IGF-1R enzyme, peptide substrate, and the diluted **AGL-2263** or DMSO vehicle control.
- Initiate the kinase reaction by adding ATP.
- 4. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- 5. Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
- 6. Quantify substrate phosphorylation. For radiometric assays, wash the phosphocellulose paper to remove unincorporated ³²P-y-ATP and measure radioactivity using a scintillation counter. For luminescence assays, measure the amount of ADP produced.
- Calculate the percent inhibition for each AGL-2263 concentration relative to the DMSO control.
- 8. Determine the IC₅₀ value by plotting percent inhibition versus log[**AGL-2263**] and fitting the data to a sigmoidal dose-response curve.

Soft Agar Colony Formation Assay

This assay measures the ability of **AGL-2263** to inhibit anchorage-independent growth of cancer cells.

Reagents and Materials:



- Cancer cell lines (e.g., PC3, MCF-7)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Low melting point agarose (sterile)
- AGL-2263 stock solution (in DMSO)
- 6-well plates
- Crystal violet stain.
- Procedure:
 - 1. Base Layer: Prepare a 0.6% agarose solution in complete medium. Pipette 2 mL into each well of a 6-well plate and allow it to solidify at room temperature.
 - 2. Cell Layer: Trypsinize and count the cells. Resuspend the cells in complete medium to a desired concentration (e.g., 8,000 cells/mL). Mix the cell suspension with a 0.3% agarose solution in complete medium containing various concentrations of AGL-2263 or DMSO vehicle.
 - 3. Plate 1.5 mL of the cell/agarose mixture on top of the solidified base layer.
 - 4. Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 14-21 days, or until colonies are visible.
 - 5. Feed the cells every 3-4 days by adding 200 μ L of complete medium containing the respective concentration of **AGL-2263** or DMSO.
 - 6. Staining and Counting: After the incubation period, stain the colonies with a 0.005% crystal violet solution for 1 hour.
 - 7. Wash the wells and count the number of colonies (e.g., >50 cells) in each well using a microscope.
 - 8. Calculate the percent inhibition of colony formation and determine the IC₅₀ value.



Western Blot Analysis of Protein Phosphorylation

This protocol is for detecting the inhibition of IGF-1R-mediated phosphorylation of downstream signaling proteins.

- Reagents and Materials:
 - Cancer cell lines
 - Serum-free medium
 - IGF-1 ligand
 - AGL-2263 stock solution (in DMSO)
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - Primary antibodies (anti-p-IGF-1R, anti-IGF-1R, anti-p-IRS-1, anti-IRS-1, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
 - HRP-conjugated secondary antibodies
 - SDS-PAGE gels and blotting apparatus
 - Chemiluminescent substrate.
- Procedure:
 - 1. Plate cells and allow them to adhere overnight.
 - 2. Serum-starve the cells for 24 hours.
 - 3. Pre-treat the cells with various concentrations of AGL-2263 or DMSO for 1-2 hours.
 - 4. Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes.
 - 5. Wash the cells with ice-cold PBS and lyse them.
 - 6. Determine the protein concentration of the lysates using a BCA or Bradford assay.



- 7. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- 8. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
- 9. Incubate the membrane with primary antibodies overnight at 4°C.
- 10. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- 11. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- 12. Densitometric analysis can be performed to quantify the changes in protein phosphorylation, normalizing phosphorylated protein levels to total protein levels.

This technical guide provides a foundational understanding of **AGL-2263** for research and development purposes. For further detailed information, consulting the primary literature is recommended.

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